4'-Chloro-2-iodo-1,1'-biphenyl
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Overview
Description
4’-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one phenyl ring is substituted with a chlorine atom at the 4’ position and an iodine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 4-chlorobiphenyl using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 4’-Chloro-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions include various substituted biphenyls, which can be further functionalized for specific applications .
Scientific Research Applications
4’-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of halogenated biphenyls’ effects on biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 4’-Chloro-2-iodo-1,1’-biphenyl exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context .
Comparison with Similar Compounds
4-Iodobiphenyl: Similar structure but lacks the chlorine substitution.
4-Chlorobiphenyl: Similar structure but lacks the iodine substitution.
4-Bromobiphenyl: Contains a bromine atom instead of iodine.
Uniqueness: 4’-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual substitution allows for more versatile applications in synthesis and research .
Properties
Molecular Formula |
C12H8ClI |
---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
1-chloro-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8ClI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
InChI Key |
OKTXKHIBWCLLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)I |
Origin of Product |
United States |
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